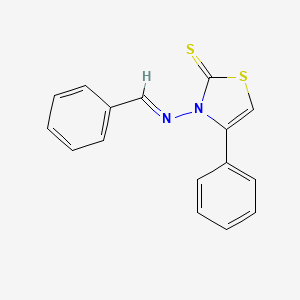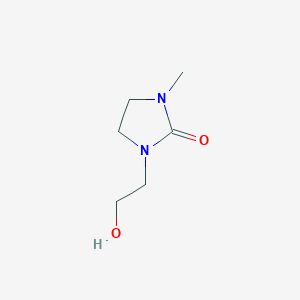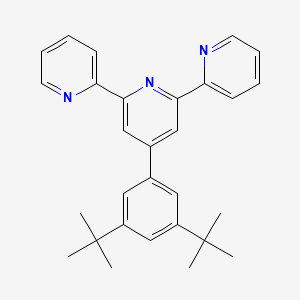
4-(3,5-ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine
概要
説明
4-(3,5-ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central pyridine ring substituted with two pyridin-2-yl groups and a 3,5-ditert-butylphenyl group. The presence of bulky tert-butyl groups provides steric hindrance, which can influence the compound’s reactivity and stability.
準備方法
The synthesis of 4-(3,5-ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 3,5-ditert-butylphenyl intermediate: This step involves the alkylation of phenol with tert-butyl chloride in the presence of a base to form 3,5-ditert-butylphenol.
Coupling with pyridine derivatives: The 3,5-ditert-butylphenyl intermediate is then coupled with pyridine derivatives using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
化学反応の分析
4-(3,5-ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
科学的研究の応用
4-(3,5-ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine has several scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with unique properties. These complexes can be studied for their catalytic, magnetic, and electronic properties.
Biology: The compound’s derivatives are investigated for their potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural properties.
作用機序
The mechanism of action of 4-(3,5-ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating with metal ions to form stable complexes. These complexes can exhibit unique catalytic, magnetic, or electronic properties due to the interaction between the metal center and the ligand.
In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact molecular pathways involved can vary depending on the specific derivative and its target.
類似化合物との比較
4-(3,5-ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine can be compared with other similar compounds, such as:
Bis(4-hydroxy-3,5-di-tert-butylphenyl) sulfide: This compound also features 3,5-ditert-butylphenyl groups and is known for its antioxidant properties.
N,N′-Bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamine: This ligand forms metal complexes with unique redox properties.
特性
IUPAC Name |
4-(3,5-ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3/c1-28(2,3)22-15-20(16-23(19-22)29(4,5)6)21-17-26(24-11-7-9-13-30-24)32-27(18-21)25-12-8-10-14-31-25/h7-19H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVRTNFXBUBSOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583258 | |
| Record name | 2~4~-(3,5-Di-tert-butylphenyl)-1~2~,2~2~:2~6~,3~2~-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227948-34-7 | |
| Record name | 2~4~-(3,5-Di-tert-butylphenyl)-1~2~,2~2~:2~6~,3~2~-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile](/img/structure/B3049884.png)



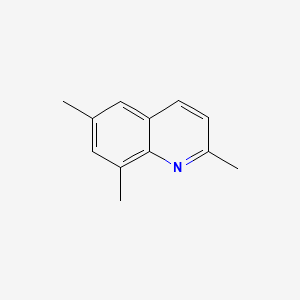
![1-[(1-Methylpiperidin-2-yl)methyl]piperazine](/img/structure/B3049894.png)
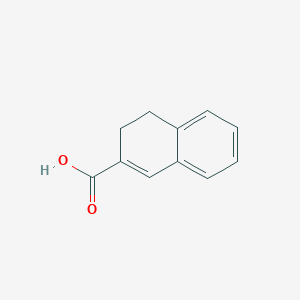
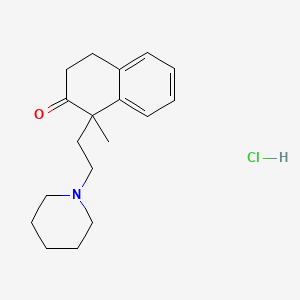


![N-[(2-chlorophenyl)methylideneamino]benzamide](/img/structure/B3049903.png)
